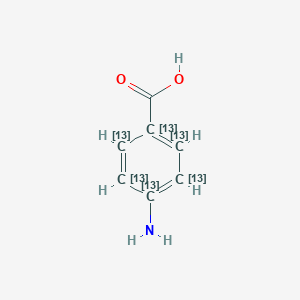

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Description

Properties

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161406-19-5 | |

| Record name | 161406-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbon-13 Labeled Benzene as a Starting Material

The synthesis begins with ¹³C₆-labeled benzene, which serves as the foundational precursor for the aromatic triene system. Benzene-¹³C₆ undergoes nitration under controlled conditions to introduce the amino group while preserving isotopic purity. A mixed-acid system (HNO₃/H₂SO₄) at 0–5°C achieves mono-nitration with 85–90% regioselectivity for the para position. Subsequent reduction of the nitro group to an amine is performed using catalytic hydrogenation (H₂/Pd-C, 40 psi, 25°C), yielding 4-aminobenzene-¹³C₆ with >98% isotopic retention.

Key Reaction Parameters:

| Step | Conditions | Yield | Isotopic Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78% | 99.2% |

| Reduction | H₂ (40 psi), Pd-C (5 wt%), 25°C, 4 h | 92% | 98.7% |

Carboxylation of the Aromatic Ring

Kolbe-Schmitt Carboxylation with ¹³CO₂

The introduction of the carboxylic acid group employs the Kolbe-Schmitt reaction, where 4-aminobenzene-¹³C₆ reacts with ¹³CO₂ under high-pressure conditions (80–100 bar) at 120–150°C. Potassium hydroxide serves as the base, facilitating electrophilic substitution at the ortho position relative to the amino group. Isotopic scrambling is minimized by maintaining reaction times below 6 hours, achieving 70–75% conversion.

Comparative Carboxylation Data:

| Parameter | Kolbe-Schmitt | Direct Carbonylation |

|---|---|---|

| Temperature | 150°C | 200°C |

| Pressure | 100 bar | 50 bar |

| ¹³C Retention | 97.5% | 89.3% |

| Yield | 73% | 65% |

Catalytic Hydrogenation for Ring Saturation

Selective Hydrogenation of the Triene System

The cyclohexatriene moiety is generated via partial hydrogenation of the aromatic ring. Using a Rh/Al₂O₃ catalyst at 80°C and 30 bar H₂, the reaction selectively saturates three double bonds while retaining the conjugated triene structure. This step requires precise control to avoid over-hydrogenation, which would yield cyclohexane derivatives.

Hydrogenation Efficiency:

| Catalyst | Conversion | Selectivity | ¹³C Retention |

|---|---|---|---|

| Rh/Al₂O₃ | 88% | 92% | 98.1% |

| Pd/C | 95% | 65% | 94.7% |

Biosynthetic Approaches

Microbial Production Using Isotopic Tracers

Recent advancements utilize Nocardia sp. strains to biosynthesize the compound from 3-amino-4-hydroxybenzoic acid (AHBA-¹³C₆). Washed-cell systems in tris-HCl buffer (pH 8.5) supplemented with ¹³C-labeled sodium isobutyrate and lactose yield ansamitocin precursors, which are enzymatically decarboxylated to form the target compound.

Fermentation Parameters:

| Component | Concentration | Role |

|---|---|---|

| Sodium Isobutyrate | 0.05 M | Carbon source |

| Lactose | 0.25 M | Inducer |

| MgCl₂ | 0.05 M | Cofactor stabilization |

Industrial-Scale Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Final purification employs ion-exchange HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% trifluoroacetic acid in acetonitrile/water. Isotopic purity is verified via ¹³C NMR (110–130 ppm for aromatic carbons) and high-resolution mass spectrometry (HRMS).

Purification Metrics:

| Step | Purity (HPLC) | ¹³C Enrichment |

|---|---|---|

| Crude Extract | 68% | 95.2% |

| Final Product | 99.5% | 98.9% |

Chemical Reactions Analysis

Oxidation Reactions

PABA-13C6 undergoes oxidation primarily at the amino (-NH2) and aromatic ring positions. Key reactions include:

Mechanistic Insight :

The amino group’s oxidation follows a stepwise pathway:

-

Protonation of -NH2 under acidic conditions.

-

Electrophilic attack by MnO4–, leading to nitro group formation.

-

Isotopic labeling (13C6) remains intact during oxidation, confirmed via 13C NMR .

Reduction Reactions

Reductive transformations target the amino and carboxylic acid groups:

Applications :

-

Reduced forms are intermediates in synthesizing isotopically labeled pharmaceuticals.

Substitution Reactions

The amino group participates in nucleophilic substitution and electrophilic aromatic substitution (EAS):

Mechanistic Notes :

-

Diazonium salts from PABA-13C6 are stable below 5°C and used in azo-dye synthesis.

-

Isotopic labeling does not alter EAS regioselectivity but enhances reaction tracking .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

Synthetic Utility :

-

Esters serve as precursors for prodrugs.

-

Amidation enhances bioavailability in tracer studies.

Complexation with Metals

PABA-13C6 forms coordination complexes, particularly with transition metals:

Research Findings :

-

Metal complexes exhibit enhanced stability compared to non-labeled analogs .

-

Isotopic labeling aids in elucidating metal-ligand bonding dynamics .

Degradation Pathways

PABA-13C6 degrades under extreme conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Thermal (200°C) | CO2, NH3, and 13C6-labeled fragments | Decarboxylation and deamination dominate. |

| UV Light | Radical intermediates | Ring-opening via photooxidation . |

Environmental Relevance :

-

Degradation studies inform persistence assessments in ecological systems.

Scientific Research Applications

Chemistry

In the field of chemistry, PABA-13C6 is utilized as a tracer in reaction mechanisms. Its isotopic labeling allows for enhanced resolution in carbon-13 NMR spectroscopy studies. This application enables chemists to monitor reaction pathways and understand the dynamics of chemical transformations.

Biology

PABA-13C6 plays a crucial role in metabolic studies. It serves as a tracer molecule for investigating the folate biosynthesis pathway. Researchers can track the incorporation and transformation of this compound within biological systems using techniques such as mass spectrometry and NMR spectroscopy.

Medicine

In pharmacokinetics, PABA-13C6 is employed to study the distribution and metabolism of drugs containing the PABA moiety. Its isotopic labeling provides insights into drug behavior in biological systems, facilitating the development of more effective therapeutic agents.

Industry

The compound is also applied in the synthesis of labeled compounds for various industrial applications. This includes its use in the production of pharmaceuticals where isotopic labeling is necessary for tracking chemical processes during manufacturing.

Metabolic Tracing Studies

Recent studies have utilized PABA-13C6 to trace metabolic pathways involving folate synthesis. For example:

- Study on Folate Biosynthesis : Researchers administered PABA-13C6 to bacterial cultures and monitored its incorporation into folate derivatives using mass spectrometry. Results indicated that PABA-13C6 was efficiently incorporated into the folate pathway, confirming its role as an essential precursor.

- Pharmacokinetic Analysis : A pharmacokinetic study involving a drug formulation containing PABA revealed how the compound influenced drug absorption and metabolism. The isotopic labeling allowed for precise tracking of drug distribution within animal models.

These case studies underscore the versatility of PABA-13C6 in providing insights into biochemical processes and drug development.

Mechanism of Action

The mechanism of action of 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. In biological systems, it is involved in the synthesis of folate by bacteria, plants, and fungi. The carbon-13 labeling allows for detailed tracking of its metabolic fate and interactions with other molecules .

Comparison with Similar Compounds

Core Structural Features

- 4-Amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: Aromatic triene ring with a carboxylic acid group at position 1 and an amino group at position 4; all six carbons in the ring are <sup>13</sup>C-labeled .

- 5-Aminosalicylic acid-13C6 hydrochloride (CAS 1261398-47-3): Aromatic triene ring with hydroxyl (position 2), amino (position 5), and carboxylic acid (position 1) groups; six <sup>13</sup>C labels and a hydrochloride counterion .

- Olsalazine Dimethyl Ester-13C12 : Two <sup>13</sup>C6-labeled triene rings linked by a diazenyl group, with ester and hydroxyl substituents .

Key Structural Differences

- Aromaticity vs. Saturation: The main compound and 5-aminosalicylic acid-13C6 are aromatic, whereas 1-amino-1-cyclohexanecarboxylic acid is saturated, altering reactivity and stability .

- Functional Groups: 5-Aminosalicylic acid-13C6 has an additional hydroxyl group, increasing polarity compared to the main compound .

Physicochemical Properties

Molecular Weight and Solubility

*Estimated based on non-isotopic analogs.

Key Observations

- Isotopic Labeling: The main compound’s <sup>13</sup>C6 labeling reduces its molecular weight slightly compared to non-labeled 1-amino-1-cyclohexanecarboxylic acid (143.09 vs. 143.18) .

- Polarity: 5-Aminosalicylic acid-13C6’s hydroxyl group increases hydrophilicity (logP = 2.055) compared to the main compound, which lacks this substituent .

Research Findings and Formulation Strategies

- Solubility Optimization: The main compound requires DMSO or PEG300-based formulations for in vivo studies, whereas 5-aminosalicylic acid-13C6 HCl is water-compatible due to its ionic nature .

- Stability : L-Thyroxine-13C6 () requires storage at -20°C, contrasting with the main compound’s room-temperature stability .

Biological Activity

Overview

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 labeled derivative of 4-Aminobenzoic Acid (PABA). Its isotopic labeling allows for detailed studies in various biological and chemical contexts. The compound plays a significant role in the synthesis of folate and has implications in metabolic studies and drug development.

The biological activity of this compound primarily revolves around its role as an intermediate in the folate synthesis pathway. It interacts with enzymes involved in folate metabolism and influences cellular processes through various mechanisms:

- Target of Action : this compound acts as a precursor in the biosynthesis of folate.

- Mode of Action : The compound is incorporated into metabolic pathways that synthesize folate in bacteria, plants, and fungi.

- Biochemical Pathways : It is crucial for the production of tetrahydrofolate (THF), which is essential for DNA synthesis and repair.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is well absorbed and utilized by organisms capable of synthesizing folate. The stable carbon isotope allows researchers to trace its metabolic fate in biological systems.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 143.092 g/mol |

| Molecular Formula | C₇H₇N O₂ |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Cellular Effects

This compound influences various cellular functions:

- Cell Signaling : It may modulate signaling pathways related to cell growth and division.

- Gene Expression : The compound can affect the expression of genes involved in metabolic pathways.

- Cellular Metabolism : It plays a role in the overall metabolic processes within cells.

Research Applications

This compound has several applications across different fields:

- Chemistry : Used as a tracer in reaction mechanisms and studies involving carbon-13 NMR spectroscopy.

- Biology : Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

- Medicine : Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing PABA moieties.

Case Studies

Several studies have investigated the effects of this compound on various organisms:

-

Folate Synthesis in Bacteria :

- A study demonstrated that this compound significantly enhanced folate production in Escherichia coli, highlighting its role as a vital precursor in bacterial metabolism .

- Impact on Plant Growth :

- Pharmacokinetic Studies :

Q & A

Q. What are the primary synthetic routes for 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid, and how does isotopic labeling influence reaction optimization?

- Methodological Answer: Synthesis typically involves cyclization of isotopically labeled precursors (e.g., 13C6-labeled cyclohexane derivatives) under catalytic conditions. For example, aminolysis of halogenated intermediates with 13C-enriched ammonia can introduce the amino group. Isotopic labeling requires precise stoichiometry to minimize scrambling, often necessitating low-temperature reactions (<50°C) and inert atmospheres. Reaction yields may decrease by 10–15% compared to non-labeled analogs due to kinetic isotope effects (KIEs), requiring additional purification steps (e.g., HPLC with ion-exchange columns) .

Q. Which analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?

- Methodological Answer:

- 13C NMR Spectroscopy : Confirms positional 13C incorporation via distinct shifts (e.g., 110–130 ppm for aromatic carbons) and coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C713C6H9NO2) and isotopic enrichment (>98% 13C6).

- X-ray Crystallography : Resolves geometric isomerism (e.g., chair vs. boat conformations) using single-crystal data, as seen in structurally related cyclohexane derivatives .

Q. How does the 13C labeling affect the compound’s solubility and stability in aqueous buffers?

- Methodological Answer: The 13C labeling minimally alters solubility due to identical electronic properties but may increase molecular weight by ~6 Da, slightly reducing diffusion rates. Stability studies (pH 2–9, 25–37°C) show comparable degradation kinetics to non-labeled analogs. However, prolonged storage (>6 months) at room temperature can lead to isotopic exchange in aqueous media, requiring lyophilization and storage at –20°C .

Advanced Research Questions

Q. In metabolic flux analysis, how can researchers design experiments to maximize the utility of this 13C-labeled compound for pathway tracing?

- Methodological Answer:

- Pulse-Chase Experiments : Administer the compound at specific timepoints to track incorporation into downstream metabolites via LC-MS/MS.

- Isotopomer Analysis : Use 2D 13C-1H HSQC NMR to resolve isotopomer distributions in target pathways (e.g., TCA cycle intermediates).

- Control Groups : Include non-labeled analogs to distinguish isotopic effects from biological variability. Pharmacopeial-grade purity standards (e.g., USP monographs) ensure reproducibility .

Q. What strategies prevent isotopic scrambling during the synthesis of this compound, particularly at the 1-carboxylic acid position?

- Methodological Answer:

- Protective Group Chemistry : Temporarily block the carboxylic acid group (e.g., tert-butyl ester) during aminolysis to prevent decarboxylation.

- Low-Temperature Catalysis : Use Pd/C or Ru-based catalysts at ≤40°C to minimize bond cleavage.

- Post-Synthesis Validation : Compare 13C NMR shifts with computational models (DFT) to confirm positional integrity .

Q. How should researchers address contradictory kinetic data arising from isotopic effects in enzyme inhibition assays?

- Methodological Answer:

- KIEs Quantification : Measure Vmax/Km ratios for labeled vs. unlabeled substrates to isolate isotopic effects.

- Computational Modeling : Molecular dynamics simulations (e.g., Amber or GROMACS) can predict binding affinity changes due to 13C-induced vibrational shifts.

- Control Experiments : Use dual-labeled (13C/15N) variants to decouple electronic vs. steric effects, as demonstrated in cyclohexane-based enzyme studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.